molecular formula C23H20ClNO5 B11144529 7-Chloro-1-(4-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144529
M. Wt: 425.9 g/mol
InChI Key: IRIOLGPMUWUHSC-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chloro substituent at position 7, a 4-methoxyphenyl group at position 1, and a tetrahydrofuran-2-ylmethyl moiety at position 2.

Properties

Molecular Formula

C23H20ClNO5

Molecular Weight

425.9 g/mol

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H20ClNO5/c1-28-15-7-4-13(5-8-15)20-19-21(26)17-11-14(24)6-9-18(17)30-22(19)23(27)25(20)12-16-3-2-10-29-16/h4-9,11,16,20H,2-3,10,12H2,1H3

InChI Key

IRIOLGPMUWUHSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which exhibit structural diversity based on substituent variations. Below is a detailed comparison with closely related compounds:

Substituent Variations and Physicochemical Properties
Compound Name R1 (Position 1) R2 (Position 2) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4{8–11-24}) 4-Hydroxyphenyl Phenethyl >295 72 IR: 3386 cm⁻¹ (OH), 1701/1647 cm⁻¹ (C=O); ¹H NMR: δ 9.53 (s, OH), 7.95–7.13 (aromatic protons)
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4{9–5-21}) 3-Hydroxyphenyl Furan-2-ylmethyl 276–279 62 IR: 3330 cm⁻¹ (OH), 1694/1659 cm⁻¹ (C=O); ¹H NMR: δ 9.51 (br. s, OH), 6.39–6.25 (furan protons)
Target Compound 4-Methoxyphenyl Tetrahydrofuran-2-ylmethyl Not reported N/A Insufficient data in evidence

Key Observations :

  • Steric Influence : The tetrahydrofuran-2-ylmethyl substituent introduces a cyclic ether moiety, which may reduce steric hindrance compared to bulkier groups like phenethyl or furan-2-ylmethyl, as seen in analogs .

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